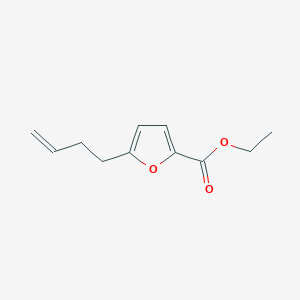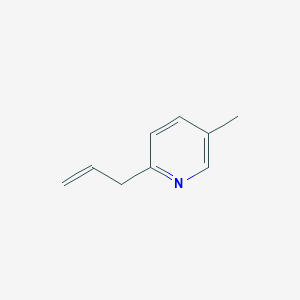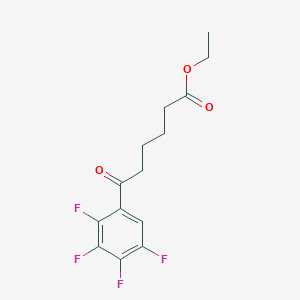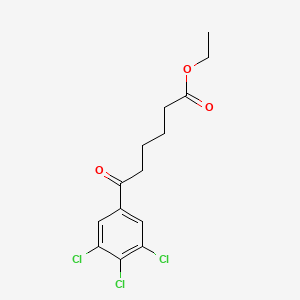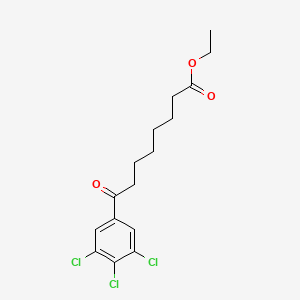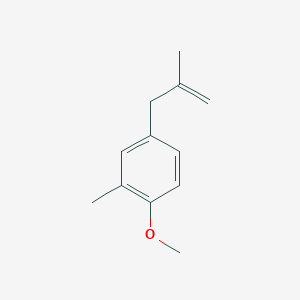
3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene
Descripción general
Descripción
The compound “3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene” is a unique chemical with the linear formula C11H12O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the compound “2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3, 1-benzoxazin-4-one” was synthesized in good yield by the cyclization reaction of “N-[4-(4-methoxy-3-methylphenyl)-4-oxo-2-butenoyl]anthranilic acid” with acetic anhydride .Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of α,β-Unsaturated Aldehydes
3-Methoxy-1-phenylthio-1-propene, a compound similar in structure to 3-(4-Methoxy-3-methylphenyl)-2-methyl-1-propene, is used in synthesizing α,β-unsaturated aldehydes. This involves a lithiation process followed by reaction with alkyl halides and hydrolysis, yielding α,β-unsaturated aldehydes in good yields (Wada et al., 1977).
Polymerization and Catalysis
- Use in Polymerization
Novel silyl-bridged C2-symmetric (2-methyl-4-aryl-7-methoxy) substituted bisindenyl based ansa-hafnocene complexes, structurally related to the subject compound, have been shown to be effective in the polymerization of propene, leading to high-quality isotactic polypropylene with high melting points and molecular weights (Machat et al., 2017).
Electronic Structure and Reactivity
- Electronic Structure Studies
The ground state geometries of compounds structurally similar to this compound, such as 3-(4-bromophenyl)-1-(4-methoxyphenyl)-2-propene-1-one, have been studied to understand their geometric parameters, charge density distributions, and substituent effects on stability and reactivity (Hameed, 2006).
Medicinal and Biological Research
- Cytotoxic Compounds from Natural Sources
A propene derivative structurally related to this compound has been isolated from the leaves of Styrax annamensis, showing potent cytotoxicity against various cancer cell lines. This highlights the potential use of such compounds in developing anti-cancer agents (Tra et al., 2021).
Environmental and Atmospheric Studies
- Atmospheric Fate of Unsaturated Compounds
The kinetics of gas-phase reactions of hydroxyl radicals with unsaturated methoxy-ketones, structurally similar to this compound, have been studied to understand their atmospheric implications and ozone formation potential. These studies are crucial for assessing the environmental impact of such compounds (Gibilisco et al., 2020).
Propiedades
IUPAC Name |
1-methoxy-2-methyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(2)7-11-5-6-12(13-4)10(3)8-11/h5-6,8H,1,7H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURBDAZHBTVCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperazine](/img/structure/B3173959.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173961.png)
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173963.png)
![N-[(3-chlorophenyl)methoxy]cyclopentanimine](/img/structure/B3173968.png)
![N-[(3-chlorophenyl)methoxy]cyclohexanimine](/img/structure/B3173971.png)
![N-[(3-chlorophenyl)methoxy]cycloheptanimine](/img/structure/B3173976.png)
![3-(2-Ethyl-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3173984.png)
![(1R,6S)-tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3174006.png)

